3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile
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Overview
Description
3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C11H11FN2. It is characterized by the presence of a fluorine atom at the third position and a pyrrolidinyl group at the fourth position on a benzonitrile ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been used to develop reversible inhibitors of lsd1 . LSD1, or Lysine-specific demethylase 1, is an enzyme that removes methyl groups from histone tails, playing a crucial role in gene expression .
Mode of Action
It’s worth noting that compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with target proteins, potentially leading to different biological profiles .
Biochemical Pathways
If we consider its potential role as an lsd1 inhibitor, it could impact the methylation status of histones, thereby influencing gene expression .
Pharmacokinetics
The presence of a pyrrolidine ring in the structure could potentially influence these properties .
Result of Action
If it acts as an lsd1 inhibitor, it could potentially alter gene expression profiles, leading to various cellular effects .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It would be interesting to investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile typically involves the introduction of a fluorine atom into a preformed 4-(pyrrolidin-1-yl)benzonitrile structure. One common method includes the reaction of 4-(pyrrolidin-1-yl)benzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like potassium carbonate to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-yl)benzonitrile
- 3-Fluoro-4-(morpholin-4-yl)benzonitrile
- 3-Fluoro-4-(piperidin-1-yl)benzonitrile
Uniqueness
3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is unique due to the presence of both a fluorine atom and a pyrrolidinyl group on the benzonitrile ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluoro-4-pyrrolidin-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROHJGJZHRMXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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